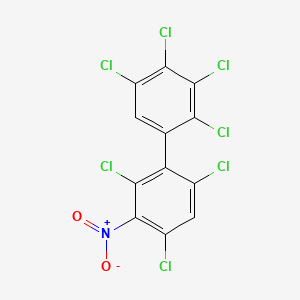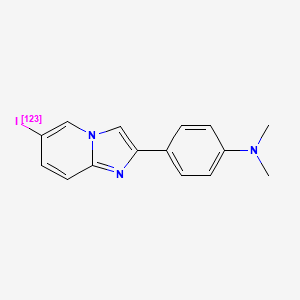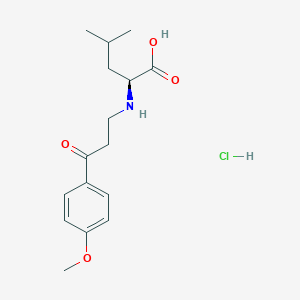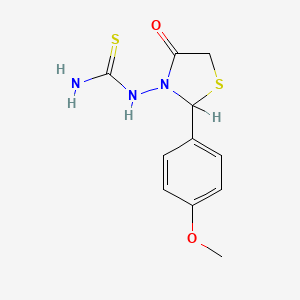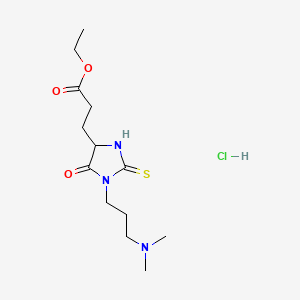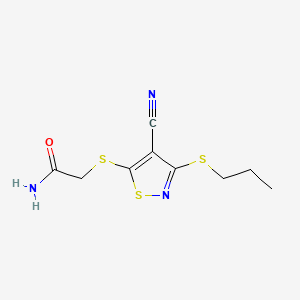
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two tert-butyl groups and a hydroxy group attached to the dibenzofurandione core. Its molecular formula is C21H24O4, and it has a molecular weight of 340.41 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,6-di-tert-butylphenol as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired dibenzofurandione structure. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones or other reduced forms.
Aplicaciones Científicas De Investigación
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- involves its interaction with molecular targets and pathways within biological systems. The hydroxy group and the dibenzofurandione core play crucial roles in its activity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(1,1-dimethylethyl)-8-methoxy-1,4-Dibenzofurandione: A similar compound with a methoxy group instead of a hydroxy group.
2,6-bis(1,1-dimethylethyl)-1,4-Dibenzofurandione: Lacks the hydroxy group, leading to different chemical properties.
Uniqueness
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
111305-16-9 |
|---|---|
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-8-hydroxydibenzofuran-1,4-dione |
InChI |
InChI=1S/C20H22O4/c1-19(2,3)12-9-14(22)18-15(16(12)23)11-7-10(21)8-13(17(11)24-18)20(4,5)6/h7-9,21H,1-6H3 |
Clave InChI |
NFJLXKAFJUPGQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=O)C(=CC3=O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


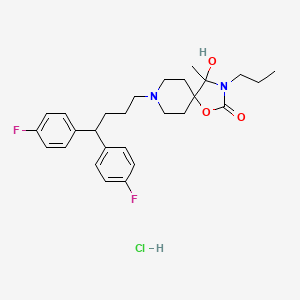
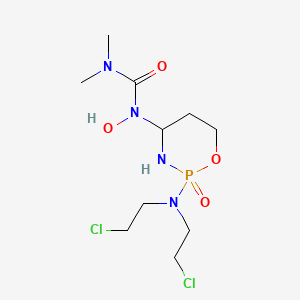
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
